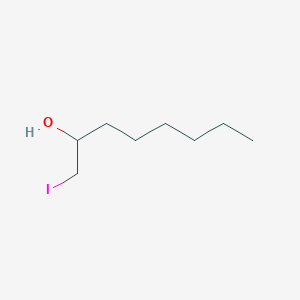
1-Iodo-2-octanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iodo-2-octanol is an organic compound with the molecular formula C8H17IO. It is a derivative of octanol, where an iodine atom is substituted at the second carbon position.
准备方法
Synthetic Routes and Reaction Conditions: 1-Iodo-2-octanol can be synthesized through several methods. One common approach involves the iodination of 2-octanol. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under controlled conditions to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-Iodo-2-octanol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group (-OH) can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form 2-octanol or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted octanols.
- Oxidation reactions produce octanal or 2-octanone.
- Reduction reactions regenerate 2-octanol .
科学研究应用
1-Iodo-2-octanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies involving the modification of biological molecules and as a probe for investigating biochemical pathways.
作用机制
The mechanism by which 1-iodo-2-octanol exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the hydroxyl group undergoes transformation, leading to the formation of different functional groups. The molecular targets and pathways involved vary based on the specific context of its use .
相似化合物的比较
2-Iodo-1-octanol: Another isomer with the iodine atom at a different position.
1-Bromo-2-octanol: Similar structure with bromine instead of iodine.
1-Chloro-2-octanol: Similar structure with chlorine instead of iodine.
Uniqueness: 1-Iodo-2-octanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it a better leaving group in substitution reactions, enhancing its utility in organic synthesis .
属性
CAS 编号 |
35605-16-4 |
|---|---|
分子式 |
C8H17IO |
分子量 |
256.12 g/mol |
IUPAC 名称 |
1-iodooctan-2-ol |
InChI |
InChI=1S/C8H17IO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 |
InChI 键 |
RPCSNKMYDUVCJS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CI)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


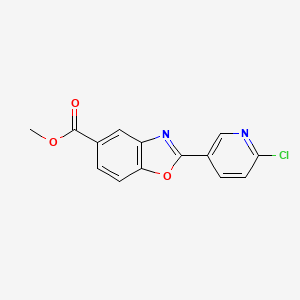
![Methyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B14131136.png)
![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)
![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)
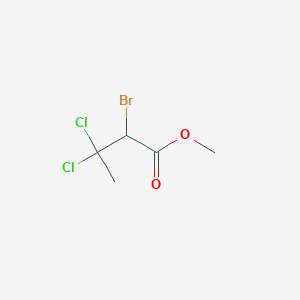
![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)
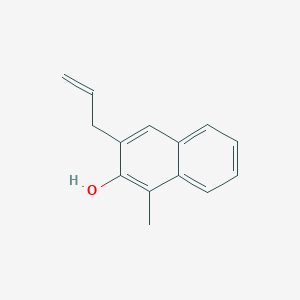

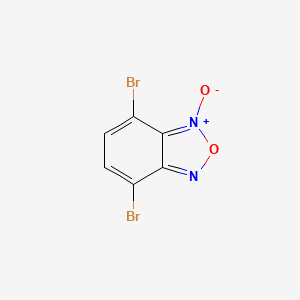
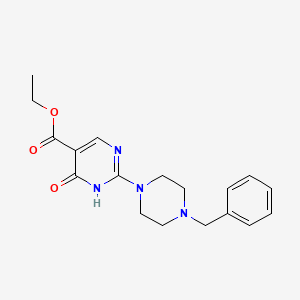
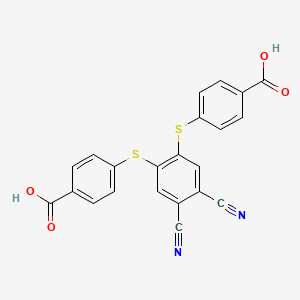
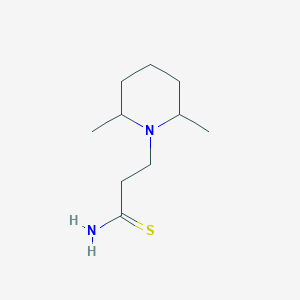
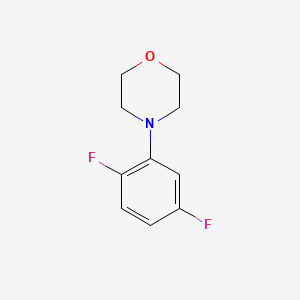
![methyl 2-[(3S,3aR,6aS)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]benzoate](/img/structure/B14131202.png)
